N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C18H17N5O5S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N5O5S/c1-10-8-19-16-14(17(25)22(3)18(26)21(16)2)15(10)29-9-13(24)20-11-4-6-12(7-5-11)23(27)28/h4-8H,9H2,1-3H3,(H,20,24) |
InChI Key |
BZDLEIPULZJMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis
The pyrido[2,3-d]pyrimidine core is constructed via a modified Biginelli condensation, as demonstrated in dihydropyrimidinone syntheses. Key reagents include:
- 6-Amino-1,3-dimethyluracil : Provides the pyrimidine ring with pre-installed methyl groups at positions 1 and 3.
- Ethyl acetoacetate : Introduces the keto functionality for cyclization.
- Thiourea : Sulfur source for the thiol group at position 5.
Reaction Conditions :
- Solvent: Glacial acetic acid (10–15 mL per mmol substrate).
- Temperature: Reflux at 100–110°C for 8–12 hours.
- Catalyst: Ammonium chloride (0.5 equivalents).
Synthetic Route Development
Step 1: Formation of 1,3,6-Trimethyl-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-5-Thiol
A three-component reaction between 6-amino-1,3-dimethyluracil, ethyl acetoacetate, and thiourea yields the thiolated intermediate.
Mechanism :
- Knoevenagel Condensation : Ethyl acetoacetate reacts with thiourea to form a thiocarbamoyl intermediate.
- Cyclization : The intermediate undergoes nucleophilic attack by the amino group of 6-amino-1,3-dimethyluracil, followed by dehydration to form the bicyclic system.
Optimization Insights :
Step 2: Thioether Formation with N-(4-Nitrophenyl)-2-Chloroacetamide
The thiol group at position 5 undergoes nucleophilic substitution with 2-chloro-N-(4-nitrophenyl)acetamide.
Reaction Parameters :
- Base: Triethylamine (2.2 equivalents) to deprotonate the thiol.
- Solvent: Anhydrous DMF or THF.
- Temperature: 0°C → room temperature, 4–6 hours.
Yield Enhancement :
- Slow addition of chloroacetamide minimizes polysubstitution.
- Workup : Precipitation in ice-water followed by filtration yields 75–88% pure product.
Critical Optimization Parameters
Solvent and Temperature Effects
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Solvent | Acetic Acid | Ethanol/THF |
| Temperature | 100°C (reflux) | Microwave (80°C) |
| Reaction Time | 12 hours | 20 minutes |
| Yield | 68% | 85% |
Microwave-assisted synthesis reduces side reactions such as oxidation of the thiol group to disulfides.
Regioselectivity in Cyclization
The methyl group at position 6 is introduced via ethyl acetoacetate’s α-carbon. NMR studies confirm regiochemistry through distinct shifts for H-5 (δ 7.2 ppm) and H-7 (δ 6.8 ppm).
Industrial Scalability and Green Chemistry
Continuous Flow Synthesis
Patented methods for analogous pyrido-pyrimidines suggest:
- Microreactors : Enable precise temperature control (ΔT ±1°C) and reduce reaction time to <1 hour.
- Catalyst Recycling : Immobilized enzymes or acidic resins replace homogeneous catalysts, reducing waste.
Solvent Recovery Systems
- Distillation units recover >90% of DMF and THF for reuse.
- Ethanol recrystallization steps achieve 98% solvent recovery via rotary evaporation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Nitro Group Stability
The electron-withdrawing nitro group necessitates mild reaction conditions to prevent reduction or decomposition. Strategies include:
Thiol Oxidation
- Addition of 0.1% w/v ascorbic acid as an antioxidant preserves the thiol group during storage.
Biological Activity
N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Nitrophenyl group : Known for its electron-withdrawing properties.
- Thioacetamide moiety : Often associated with various biological activities.
- Pyrido[2,3-d]pyrimidine scaffold : A structure linked to numerous pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of the pyrido[2,3-d]pyrimidine scaffold possess activity against various bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of related compounds has been evaluated using assays such as DPPH radical scavenging. Results suggest that these compounds can effectively reduce oxidative stress markers in biological systems .
Anticancer Activity
Some studies have highlighted the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives on cancer cell lines. For example:
- HeLa cells : Compounds similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Radical Scavenging : The nitrophenyl group may enhance the compound's ability to neutralize free radicals.
- Interaction with DNA : Some derivatives interact with DNA or RNA structures in cells leading to apoptosis in cancer cells.
Case Studies
A few notable studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-Pyrimidine Derivatives
Compound 24 (from ): N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide shares a pyrido-pyrimidine core but differs in substituents. Key distinctions include:
- A thieno (sulfur-containing) ring fused to pyrimidine.
- Acetyl and phenylamino groups instead of a nitro-substituted phenyl.
- Higher melting point (143–145°C) compared to typical pyrimidines, likely due to hydrogen bonding from NH groups .
Compound 266 (from ): N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno-pyrimidine core and fluorophenyl substituents. Its molecular weight (602.72 g/mol) exceeds that of the target compound, suggesting differences in bioavailability .
Thioacetamide-Linked Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, ):
This compound employs a thioether linkage but lacks the nitroaryl group. The thietan-3-yloxy substituent may enhance solubility due to its oxygen atom, contrasting with the nitro group’s hydrophobicity .
N-Aryl-substituted 2-chloroacetamides ():
Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides yields analogs with variable aryl groups. The nitro group in the target compound likely increases electrophilicity at the acetamide moiety, influencing reactivity in subsequent derivatizations .
Nitrophenyl-Substituted Analogs
Compounds like N-(4-nitrophenyl)-3-oxobutanamide () share the 4-nitrophenyl group but lack the pyrido-pyrimidine scaffold. The nitro group in these analogs is associated with strong UV absorption (λmax ~300 nm), suggesting utility in spectroscopic characterization. However, their simpler structures may reduce thermal stability compared to bicyclic derivatives .
Comparative Data Table
Research Findings and Implications
Solubility and Bioavailability : Thioether linkages (as in Compound 24) and oxygen-containing substituents (e.g., thietan-3-yloxy) may improve aqueous solubility relative to nitroaryl groups, which are typically hydrophobic .
Synthetic Flexibility : Alkylation of thiopyrimidines () provides a versatile route for introducing diverse acetamide substituents, enabling structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
